N,N-Dimethylamide vs. N-Aryl Amide Hydrogen-Bond Donor/Acceptor Profile
The target compound's N,N-dimethylamide group renders it a hydrogen-bond acceptor only, lacking the hydrogen-bond donor (HBD) present in secondary amide analogs (e.g., N-(4-fluorophenyl)-3-(4-nitrophenoxy)thiophene-2-carboxamide). This is a critical differentiator in property-based drug design, as increasing HBD count is known to negatively correlate with permeability and oral absorption [1]. The target's HBD count is 0, while common primary or secondary amide analogs have an HBD count of 1 or more, representing a quantifiable structural difference with established structure-property relationship (SPR) implications [1][2].
| Evidence Dimension | Hydrogen-Bond Donor (HBD) Count |
|---|---|
| Target Compound Data | 0 (N,N-dimethyl amide) |
| Comparator Or Baseline | 1 (for a secondary amide analog, e.g., N-(4-fluorophenyl) analogue) |
| Quantified Difference | HBD count reduction of 1, a parameter known to improve permeability and oral absorption scores in drug design [1]. |
| Conditions | Structural analysis; HBD count derived from chemical structure. |
Why This Matters
For researchers requiring compounds with higher predicted passive permeability, the lack of an HBD in the N,N-dimethylamide motif provides a clear, structure-based selection criterion over secondary amide analogs.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
- [2] Meanwell NA. Synopsis of some recent tactical application of bioisosteres in drug design. J Med Chem. 2011;54(8):2529-2591. View Source
